molecular formula C16H13Cl2N7O5S B10936238 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}propanamide

3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}propanamide

Cat. No.: B10936238
M. Wt: 486.3 g/mol
InChI Key: RUNITGAKSKHUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)PROPANAMIDE is a complex organic compound that features a pyrazole ring substituted with chloro and nitro groups, a pyridazine ring, and a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)PROPANAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors through its sulfonamide and pyrazole moieties. The chloro and nitro groups could also play a role in modulating its activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-AMINO-1H-PYRAZOL-1-YL)-N~1~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)PROPANAMIDE
  • 3-(4-CHLORO-1H-PYRAZOL-1-YL)-N~1~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)PROPANAMIDE

Uniqueness

The presence of both chloro and nitro groups on the pyrazole ring, along with the sulfonamide linkage to a pyridazine ring, makes 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)PROPANAMIDE unique. These structural features confer distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C16H13Cl2N7O5S

Molecular Weight

486.3 g/mol

IUPAC Name

3-(4-chloro-3-nitropyrazol-1-yl)-N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]propanamide

InChI

InChI=1S/C16H13Cl2N7O5S/c17-12-9-24(22-16(12)25(27)28)8-7-15(26)19-10-1-3-11(4-2-10)31(29,30)23-14-6-5-13(18)20-21-14/h1-6,9H,7-8H2,(H,19,26)(H,21,23)

InChI Key

RUNITGAKSKHUTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl)S(=O)(=O)NC3=NN=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.